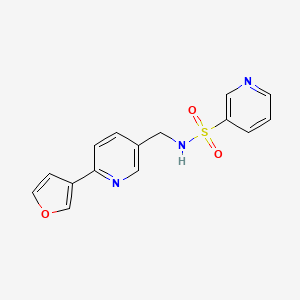

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Furosemide is a widely used medication that has been on the market for over 50 years. It is a potent diuretic that works by increasing the excretion of water, sodium, and chloride from the body.

Scientific Research Applications

Anti-Tubercular Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the search for effective drugs is ongoing. In a study, novel substituted derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some of these derivatives demonstrated significant activity, making them promising candidates for further development .

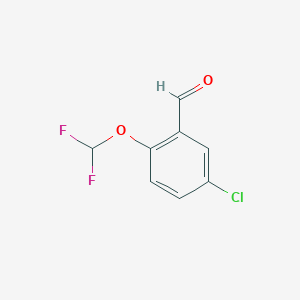

Herbicidal Properties

Introducing substituents into the phenyl ring of this compound can enhance its herbicidal activity. Researchers have explored the effects of substituting with fluorine (F), chlorine (Cl), or trifluoromethyl (CF3) groups. These modifications may lead to improved herbicidal efficacy .

Synthesis of Polysubstituted Furans

A one-pot synthesis of polysubstituted furans has been achieved using a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones. The compound’s structure plays a crucial role in this multicomponent reaction, providing a versatile route to furan derivatives .

Csp3-H Oxidation to Aromatic Ketones

Transition metals catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. In this context, N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide derivatives have been explored as substrates for efficient copper-catalyzed Csp3-H oxidation reactions. Water serves as the oxidant under mild conditions, providing a valuable synthetic route .

properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-22(20,14-2-1-6-16-10-14)18-9-12-3-4-15(17-8-12)13-5-7-21-11-13/h1-8,10-11,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYYAVQNQHMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)